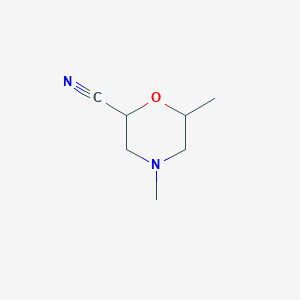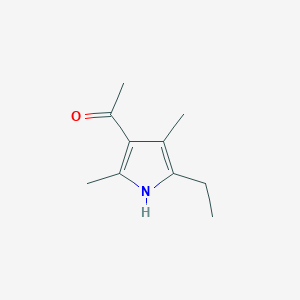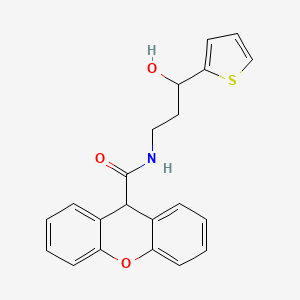![molecular formula C18H13N3O2 B2537575 [4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile CAS No. 364599-42-8](/img/structure/B2537575.png)
[4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the Knoevenagel condensation of benzaldehyde and malononitrile . Another method involves a base-free malononitrile activated condensation .Chemical Reactions Analysis
The Knoevenagel condensation is a common reaction involved in the synthesis of compounds similar to "[4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile" .Wissenschaftliche Forschungsanwendungen
Synthesis and Chromophore Development
A promising approach to novel groups of push-pull chromophores, functionalized analogs of tricyanofuran (TCF) series, has been developed through the synthesis of malononitrile derivatives. These compounds, including variants of malononitrile, have shown significant potential in the design of chromophores due to their unique electronic properties that facilitate intramolecular charge transfer, contributing to their applications in optoelectronic devices and materials science (Belikov et al., 2018).
Optical and Solvatochromic Properties
Solvatochromic fluorophores based on D-π-A (Donor-π-Acceptor) molecular systems have been synthesized, showcasing the compound's ability to undergo significant changes in optical properties in response to solvent polarity. These characteristics are crucial for the development of molecular sensors and switches, highlighting the compound's versatility in sensing applications. The solvatochromic behavior, along with the computed energy potentials like HOMO and LUMO values, underline its potential in photophysical studies and material science (Son et al., 2010).
Nonlinear Optical Properties
Research into the structural parameters and nonlinear optical (NLO) properties of chromophores containing the compound has shown its significance in the development of materials with high NLO responses. The studies focus on the geometric and electronic factors influencing the NLO properties, which are critical for applications in telecommunications, data storage, and photonic devices (Gainsford et al., 2008).
Phenolic Polyene Crystals
The design of nonlinear optical organic phenolic polyene crystals for tailoring their physical properties has been explored, aiming to optimize crystals for electro-optic and terahertz generation applications. The specific substituents in the non-π-conjugated part of the molecule have been shown to affect crystal packing and physical properties, leading to improved molecular ordering and significant NLO responses (Kwon et al., 2011).
Advanced Synthesis Techniques
Innovative synthesis techniques have enabled the creation of complex derivatives through cycloadditions and three-component reactions, expanding the utility of malononitrile derivatives in creating polyfunctionalized molecules. These advancements not only contribute to the understanding of chemical reactivity but also open pathways to new materials and chemicals with specialized functions (Ueno et al., 1989; Fedoseev et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-cyano-4-[(E)-2-(2-hydroxyphenyl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-18(2)15(8-7-12-5-3-4-6-16(12)22)14(11-21)17(23-18)13(9-19)10-20/h3-8,22H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVUHYVZFGFTLT-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=CC=C2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)/C=C/C2=CC=CC=C2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B2537492.png)
![{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid](/img/structure/B2537493.png)




![2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine;hydrochloride](/img/structure/B2537503.png)
![2-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2537505.png)





![Methyl 2-((4-fluorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2537515.png)